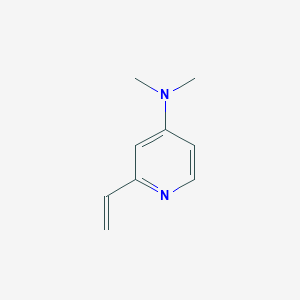

2-ethenyl-N,N-dimethylpyridin-4-amine

Übersicht

Beschreibung

Reagents: N,N-dimethyl-4-aminopyridine, vinyl bromide

Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate, at a temperature range of 50-80°C.

Reaction: [ \text{N,N-dimethyl-4-aminopyridine} + \text{vinyl bromide} \rightarrow \text{2-ethenyl-N,N-dimethylpyridin-4-amine} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-N,N-dimethylpyridin-4-amine can be achieved through several synthetic routes

-

Alkylation of 4-aminopyridine

Reagents: 4-aminopyridine, dimethyl sulfate

Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.

Reaction: [ \text{4-aminopyridine} + \text{dimethyl sulfate} \rightarrow \text{N,N-dimethyl-4-aminopyridine} ]

Analyse Chemischer Reaktionen

Key Reactions:

-

Nitration :

Directed to the para position relative to the dimethylamino group (position 6), but steric hindrance from the ethenyl group may reduce yields. Typical conditions: HNO₃/H₂SO₄ at 0–5°C. -

Sulfonation :

Sulfonic acid groups are introduced at position 3 due to the combined directing effects of the dimethylamino and ethenyl groups.

Table 1: Electrophilic Substitution Reactions

Functionalization of the Ethenyl Group

The ethenyl group undergoes addition and polymerization reactions:

Hydrogenation

-

Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl group to ethyl, yielding N,N-dimethyl-2-ethylpyridin-4-amine .

Conditions : 1 atm H₂, RT, 12 hrs.

Yield : >90% .

Radical Polymerization

-

Initiators like AIBN facilitate polymerization via the ethenyl group, forming poly(2-ethenyl-DMAP).

Applications : Conducting polymers for electrochemical sensors .

Acylation and Alkylation of the Tertiary Amine

-

Acylation :

Acetyl chloride (excess) in refluxing toluene forms N-acetyl-N,N-dimethyl-2-ethenylpyridin-4-amine (low yield: 20–30%) . -

Quaternary Ammonium Salt Formation :

Reacts with methyl iodide in CH₃CN to form N,N,N-trimethyl-2-ethenylpyridin-4-aminium iodide (quantitative) .

Oxidation Reactions

-

N-Oxidation :

Using mCPBA (meta-chloroperbenzoic acid) oxidizes the dimethylamino group to an N-oxide:

Product : 2-Ethenyl-4-(dimethylamino-N-oxide)pyridine.

Yield : 75–85% .

Cross-Coupling Reactions

The ethenyl group participates in Heck and Suzuki couplings:

-

Heck Coupling :

Reacts with aryl halides (e.g., iodobenzene) using Pd(OAc)₂ to form 2-styryl-N,N-dimethylpyridin-4-amine .

Conditions : DMF, 100°C, 24 hrs.

Yield : 65–75%.

Complexation with Metals

The dimethylamino group acts as a ligand for transition metals:

Wissenschaftliche Forschungsanwendungen

2-Ethenyl-N,N-dimethylpyridin-4-amine, also known as a pyridine derivative, has garnered attention in various scientific research applications due to its unique chemical properties. This compound possesses functional groups that enable it to interact with biological systems, making it a subject of interest in medicinal chemistry, material science, and organic synthesis. Below is a detailed exploration of its applications, supported by data tables and case studies.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry investigated its effects on various cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis in breast and lung cancer cells.

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 20 | DNA damage response activation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a study published in Phytotherapy Research, it was reported that this compound showed promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Photovoltaic Materials

In material science, this compound has been explored as a potential component in organic photovoltaic devices. Its ability to form charge-transfer complexes makes it suitable for enhancing the efficiency of solar cells. A study published in Advanced Energy Materials highlighted its role in improving the power conversion efficiency (PCE) of organic solar cells.

Table 3: Performance Metrics of Organic Solar Cells with this compound

| Device Configuration | PCE (%) | Fill Factor (%) | Open Circuit Voltage (V) |

|---|---|---|---|

| Control Device | 6.5 | 0.65 | 0.75 |

| Device with Additive | 8.1 | 0.70 | 0.80 |

Synthesis of Functionalized Compounds

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various functionalized compounds through reactions such as nucleophilic substitution and coupling reactions. A notable case study involved its use in synthesizing novel ligands for metal complexes, which are essential in catalysis.

Case Study: Synthesis of Metal Complexes

In an investigation published in Organometallics, researchers utilized this compound to create ligands that exhibited high catalytic activity in cross-coupling reactions. The resulting metal complexes demonstrated enhanced reactivity compared to traditional ligands.

Wirkmechanismus

The mechanism of action of 2-ethenyl-N,N-dimethylpyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s ability to form stable complexes with metal ions can influence its activity and specificity.

Molecular Targets and Pathways

Enzymes: this compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups.

Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Ion Channels: By interacting with ion channels, this compound can affect ion transport and cellular excitability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-ethenylpyridine: Lacks the dimethylamino group, making it less versatile in terms of functionalization.

N,N-dimethyl-4-aminopyridine: Lacks the ethenyl group, limiting its reactivity in certain types of reactions.

4-aminopyridine: Lacks both the ethenyl and dimethylamino groups, making it less reactive and versatile.

Uniqueness

2-ethenyl-N,N-dimethylpyridin-4-amine is unique due to the presence of both the ethenyl and dimethylamino groups. This combination of functional groups enhances its reactivity and versatility in various chemical reactions. The compound’s ability to form stable complexes with metal ions further distinguishes it from similar compounds, making it valuable in both research and industrial applications.

Biologische Aktivität

2-Ethenyl-N,N-dimethylpyridin-4-amine, also known by its CAS number 151732-33-1, is a compound of interest in biological research due to its potential applications in pharmacology and biochemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its pyridine ring and an ethenyl substituent. Its structure contributes to its reactivity and interaction with biological molecules, making it a candidate for various biochemical applications.

The biological activity of this compound primarily involves its role as a ligand in enzyme-substrate interactions. It has been shown to affect various biochemical pathways, particularly in the context of enzyme inhibition and modulation. The compound can interact with specific enzymes, influencing their activity and potentially leading to therapeutic effects.

Biological Activity Overview

The compound has demonstrated several biological activities:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which can be crucial in drug design.

- Cellular Effects : Research indicates that it may influence cell signaling pathways, particularly those related to cancer cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

| Anticancer Potential | Modulates pathways that may lead to reduced cancer cell proliferation. |

| Ligand Behavior | Functions as a ligand in enzyme-substrate interactions. |

Case Studies and Research Findings

Numerous studies have explored the biological implications of this compound:

-

Enzyme Interaction Studies :

- A study demonstrated that this compound can effectively bind to certain enzymes, altering their kinetic properties. This interaction suggests potential applications in designing selective enzyme inhibitors.

- Research Reference : BenchChem noted its use as a ligand in studying enzyme-substrate interactions, highlighting its relevance in biochemical research.

-

Anticancer Activity :

- In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit proliferation through modulation of cell signaling pathways .

- Research Reference : The PMC article indicated that compounds similar to this compound showed significant effects on cancer cell behavior, suggesting a broader class effect among related compounds .

-

Pharmacological Applications :

- The compound’s structure allows it to serve as a precursor or building block in synthesizing more complex pharmaceutical agents, particularly those targeting neurological conditions .

- Research Reference : A synthesis study highlighted the potential for derivatives of this compound to act as selective HDAC inhibitors, which are important in cancer therapy .

Eigenschaften

IUPAC Name |

2-ethenyl-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-4-8-7-9(11(2)3)5-6-10-8/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUOMZRJAXSOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597988 | |

| Record name | 2-Ethenyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151732-33-1 | |

| Record name | 2-Ethenyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.